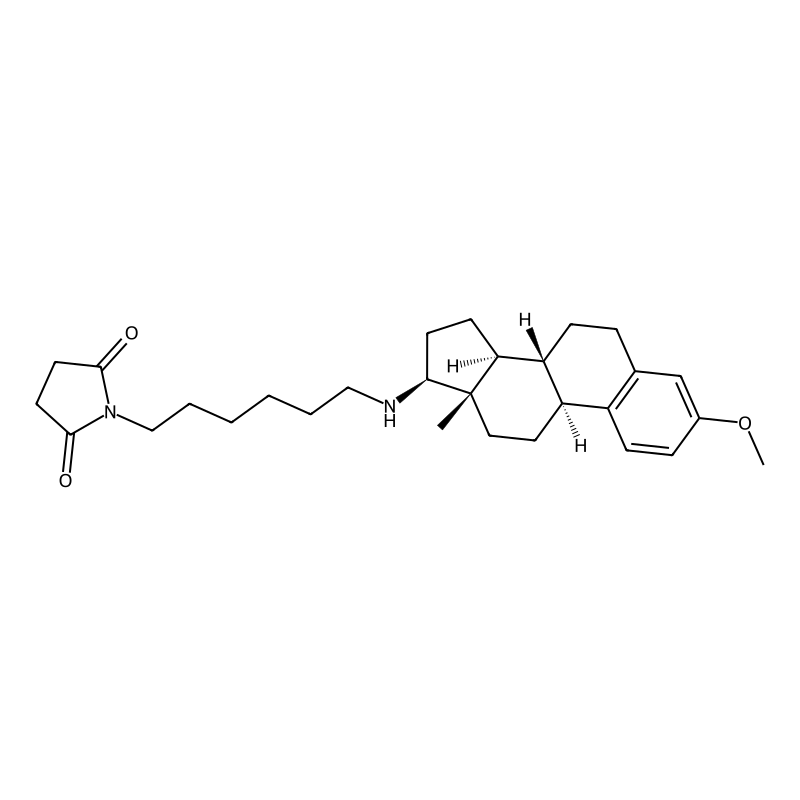

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- U-73343 is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation . It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .

- The method of application typically involves treating cells with U-73343 and then observing the effects on phospholipase C-dependent processes .

- The outcomes of these studies can help researchers understand the role of phospholipase C in various cellular processes .

- U-73343 has been used for studying the role of phospholipase C (PLC) signaling in modulating epithelial Na+ channel (ENaC) function in gerbil Reissner’s membranes (RMs) .

- The method of application typically involves treating the gerbil Reissner’s membranes (RMs) with U-73343 and then observing the effects on ENaC function .

- The outcomes of these studies can help researchers understand the role of PLC signaling in modulating ENaC function .

- U-73343 is a close structural analog of U-73122 that does not inhibit PLC, making it useful as a negative control for PLC inhibition .

- The method of application typically involves using U-73343 as a control when studying the effects of PLC inhibitors .

- The outcomes of these studies can help validate the results obtained with PLC inhibitors .

Phospholipase C (PLC) Signaling Research

Epithelial Na+ Channel (ENaC) Function Research

Negative Control for PLC Inhibition

The compound 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione is a complex organic molecule with significant structural features. It belongs to a class of compounds known as cyclopenta[a]phenanthrenes, which are characterized by their multi-ring structures and potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 485.73 g/mol. The intricate stereochemistry includes multiple chiral centers that contribute to its unique properties and interactions.

- The primary function of U-73343 is as a negative control. U-73122, the compound it mimics, inhibits PLC by interfering with its interaction with cell membranes [].

- Because U-73343 lacks this key feature, it doesn't affect PLC activity, allowing researchers to distinguish between specific effects of U-73122 and general effects unrelated to PLC inhibition [].

The chemical reactivity of this compound can be attributed to its functional groups, particularly the pyrrolidine-2,5-dione moiety. This structure suggests potential reactivity in nucleophilic substitutions and cycloadditions. The presence of the amino group allows for further derivatization through reactions such as acylation or alkylation. Additionally, the methoxy and methyl groups may engage in electrophilic aromatic substitution reactions under specific conditions.

Research indicates that compounds similar to this one exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The cyclopenta[a]phenanthrene core is often associated with steroid-like effects, potentially influencing hormonal pathways. Preliminary studies suggest that the compound may interact with various receptors or enzymes involved in cell signaling and proliferation.

The synthesis of such complex compounds typically involves multi-step organic reactions. Key methods may include:

- Cyclization Reactions: To form the polycyclic structure.

- Functional Group Modifications: Such as methylation or methoxylation to introduce specific substituents.

- Amine Coupling: To attach the amino hexyl chain via standard coupling reagents like EDC or DCC.

Specific synthetic pathways can vary widely based on the desired stereochemistry and yield.

This compound may have several applications in medicinal chemistry due to its potential biological activities. Possible areas include:

- Pharmaceutical Development: As a lead compound for developing new anti-cancer or anti-inflammatory drugs.

- Hormonal Research: Investigating its effects on estrogenic pathways could provide insights into treatments for hormonal imbalances or cancers.

- Chemical Probes: Used in research to study receptor interactions and signaling pathways.

Interaction studies are crucial for understanding how this compound affects biological systems. Potential interactions include:

- Receptor Binding Assays: To determine affinity and efficacy at various hormone receptors.

- Enzyme Inhibition Studies: To assess its role as an inhibitor of key enzymes involved in metabolic pathways.

- Cell Viability Assays: Evaluating cytotoxicity against cancer cell lines to assess therapeutic potential.

Several compounds share structural features with 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione. Notable examples include:

Uniqueness

The uniqueness of 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione lies in its specific combination of structural complexity and potential biological activity that may not be fully replicated by other similar compounds. Its unique stereochemistry could lead to distinct pharmacological profiles that warrant further investigation in drug development contexts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Inhibition of 5-lipoxygenase by U73122 is due to covalent binding to cysteine 416

Michael Hörnig, Stavroula Markoutsa, Ann-Kathrin Häfner, Sven George, Joanna M Wisniewska, Carmen B Rödl, Bettina Hofmann, Thorsten Maier, Michael Karas, Oliver Werz, Dieter SteinhilberPMID: 22137889 DOI: 10.1016/j.bbalip.2011.11.001

Abstract

U73122 which was originally identified as a phospholipase C inhibitor represents a potent direct inhibitor of purified 5-lipoxygenase (5-LO) with an IC50 value of 30 nM. 5-LO catalyzes the conversion of arachidonic acid (AA) into leukotrienes which represent mediators involved in inflammatory and allergic reactions and in host defense reactions against microorganisms. Since the efficient inhibition of the human 5-LO enzyme depended on the thiol reactivity of the maleinimide group of U73122, we used this property to identify cysteine residues in the 5-LO protein that are important for 5-LO inhibition by U73122. We found by MALDI-MS that U73122 covalently binds to cysteine residues 99, 159, 248, 264, 416 and 449. Mutation of Cys416 to serine strongly reduces inhibition of 5-LO by U73122 and the additional mutation of three cysteines close to Cys416 further impairs 5-LO inhibition by the compound. Wash out experiments with U73122 and 5-LO indicated an irreversible binding of U73122. Together, our data suggest that the area around Cys416 which is close to the proposed AA entry channel to the active site is an interesting target for the development of new 5-LO inhibitors.Regulation of hippocampal long-term potentiation and long-term depression by diacylglycerol kinase ζ

Jinsoo Seo, Karam Kim, Seil Jang, Seungnam Han, Se-Young Choi, Eunjoon KimPMID: 21069783 DOI: 10.1002/hipo.20889

Abstract

Diacylglycerol (DAG) is an important signaling molecule at neuronal synapses. Generation of synaptic DAG is triggered by the activation of diverse surface receptors including N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors. The action of DAG is terminated by enzymatic conversion of DAG to phosphatidic acid (PA) by DAG kinases (DGKs). DGKζ, one of many mammalian DGKs, is localized to synapses through direct interaction with the postsynaptic scaffolding protein PSD-95, and regulates dendritic spine maintenance by promoting DAG-to-PA conversion. However, a role for DGKζ in the regulation of synaptic plasticity has not been explored. We report here that Schaffer collateral-CA1 pyramidal synapses in the hippocampus of DGKζ-knockout (DGKζ(-/-) ) mice show enhanced long-term potentiation (LTP) and attenuated long-term depression (LTD). The attenuated LTD at DGKζ(-/-) synapses involves both NMDA receptors and metabotropic glutamate receptors. These changes in LTP and LTD were reversed by phospholipase C inhibition, which blocks DAG production. Similar reversals in both LTP and LTD were also induced by inhibition of protein kinase C, which acts downstream of DAG. These results suggest that DGKζ regulates hippocampal LTP and LTD by promoting DAG-to-PA conversion, and establish that phospholipase C and protein kinase C lie upstream and downstream, respectively, of DGKζ-dependent regulation of hippocampal LTP and LTD.Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons

Alberto Montalbano, Renato Corradetti, Boris MlinarPMID: 26460748 DOI: 10.1371/journal.pone.0140369

Abstract

G protein-activated inwardly rectifying potassium (GIRK) channels in 5-HT neurons are assumed to be principal effectors of 5-hydroxytryptamine 1A (5-HT1A) autoreceptors, but their pharmacology, subunit composition and the role in regulation of 5-HT neuron activity have not been fully elucidated. We sought for a pharmacological tool for assessing the functional role of GIRK channels in 5-HT neurons by characterizing the effects of drugs known to block GIRK channels in the submicromolar range of concentrations. Whole-cell voltage-clamp recording in brainstem slices were used to determine concentration-response relationships for the selected GIRK channel blockers on 5-HT1A autoreceptor-activated inwardly rectifying K+ conductance in rat dorsal raphe 5-HT neurons. 5-HT1A autoreceptor-activated GIRK conductance was completely blocked by the nonselective inwardly rectifying potassium channels blocker Ba2+ (EC50 = 9.4 μM, full block with 100 μM) and by SCH23390 (EC50 = 1.95 μM, full block with 30 μM). GIRK-specific blocker tertiapin-Q blocked 5-HT1A autoreceptor-activated GIRK conductance with high potency (EC50 = 33.6 nM), but incompletely, i.e. ~16% of total conductance resulted to be tertiapin-Q-resistant. U73343 and SCH28080, reported to block GIRK channels with submicromolar EC50s, were essentially ineffective in 5-HT neurons. Our data show that inwardly rectifying K+ channels coupled to 5-HT1A autoreceptors display pharmacological properties generally expected for neuronal GIRK channels, but different from GIRK1-GIRK2 heteromers, the predominant form of brain GIRK channels. Distinct pharmacological properties of GIRK channels in 5-HT neurons should be explored for the development of new therapeutic agents for mood disorders.The opening of maitotoxin-sensitive calcium channels induces the acrosome reaction in human spermatozoa: differences from the zona pellucida

Julio C Chávez, Gerardo A de Blas, José L de la Vega-Beltrán, Takuya Nishigaki, Mayel Chirinos, María Elena González-González, Fernando Larrea, Alejandra Solís, Alberto Darszon, Claudia L TreviñoPMID: 20835262 DOI: 10.1038/aja.2010.80

Abstract

The acrosome reaction (AR), an absolute requirement for spermatozoa and egg fusion, requires the influx of Ca²(+) into the spermatozoa through voltage-dependent Ca²(+) channels and store-operated channels. Maitotoxin (MTx), a Ca²(+)-mobilizing agent, has been shown to be a potent inducer of the mouse sperm AR, with a pharmacology similar to that of the zona pellucida (ZP), possibly suggesting a common pathway for both inducers. Using recombinant human ZP3 (rhZP3), mouse ZP and two MTx channel blockers (U73122 and U73343), we investigated and compared the MTx- and ZP-induced ARs in human and mouse spermatozoa. Herein, we report that MTx induced AR and elevated intracellular Ca²(+) ([Ca²(+)](i)) in human spermatozoa, both of which were blocked by U73122 and U73343. These two compounds also inhibited the MTx-induced AR in mouse spermatozoa. In disagreement with our previous proposal, the AR triggered by rhZP3 or mouse ZP was not blocked by U73343, indicating that in human and mouse spermatozoa, the AR induction by the physiological ligands or by MTx occurred through distinct pathways. U73122, but not U73343 (inactive analogue), can block phospholipase C (PLC). Another PLC inhibitor, edelfosine, also blocked the rhZP3- and ZP-induced ARs. These findings confirmed the participation of a PLC-dependent signalling pathway in human and mouse zona protein-induced AR. Notably, edelfosine also inhibited the MTx-induced mouse sperm AR but not that of the human, suggesting that toxin-induced AR is PLC-dependent in mice and PLC-independent in humans.Contribution of the inositol 1,4,5-trisphosphate transduction cascade to the detection of "bitter" compounds in blowflies

Qin Ouyang, Hiroyasu Sato, Yoshihiro Murata, Atsushi Nakamura, Mamiko Ozaki, Tadashi NakamuraPMID: 19275942 DOI: 10.1016/j.cbpa.2009.03.004

Abstract

Bitter taste detection is very important for many species including flies, because it prevents the ingestion of toxic food. Although it has been known that flies have specific bitter-sensitive taste cells in their contact chemosensilla, the mechanism by which those cells transduce the chemical signal into electrical activity has remained elusive. In this study, we first confirmed that type D4 and D5 tarsal chemosensilla of the blowfly Phormia regina responded well to bitter substances. Then, recording impulses from type D4 chemosensilla, we examined the possibility that a G-protein-coupled inositol 1,4,5-trisphosphate (IP(3))-dependent transduction cascade is of importance in the bitter-sensitive taste cells. We found that the response to bitter substances was depressed by specific inhibitors of G-protein, phospholipase C, or IP(3) receptor in the tarsal taste receptor cells. These results suggest that G-proteins mediate the IP(3) pathway in the transduction cascade in bitter-sensitive receptor cells.UVA-induced calcium oscillations in rat mast cells

Yan Dong Zhou, Xiao Feng Fang, Zong Jie CuiPMID: 18602157 DOI: 10.1016/j.ceca.2008.05.003

Abstract

UVA is a major bio-active component in solar irradiation, and is shown to have immunomodulatory and anti-inflammatory effects. The detailed molecular mechanism of UVA action in regard to calcium signaling in mast cells, however, is not fully understood. In this study, it was found that UVA induced ROS formation and cytosolic calcium oscillations in individual rat mast cells. Exogenously added H2O2 and hypoxanthine/xanthine oxidase (HX/XOD) mimicked UVA effects on cytosolic calcium increases. Regular calcium oscillation induced by UVA irradiation was inhibited completely by the phosphatidylinositol-specific phospholipase C inhibitor U73122, but U73343 was without effect. Tetrandrine, a calcium entry blocker, or calcium-free buffer abolished UVA-induced calcium oscillations. L-type calcium channel blocker nifedipine and stores-operated calcium channel blocker SK&F96365 had no such inhibitory effect. ROS induction by UVA was abolished after pre-incubation with anti-oxidant NAC or with NAD(P)H oxidase inhibitor DPI; such treatment also made UVA-induced calcium oscillation to disappear. UVA irradiation did not increase mast cell diameter, but it made mast cell structure more granular. Spectral confocal imaging revealed that the emission spectrum of the endogenous fluorophore in single mast cell contained a sizable peak which corresponded to that of NAD(P)H. Taken together, these data suggest that UVA in rat mast cells could activate NAD(P)H oxidase, to produce ROS, which in turn activates phospholipase C signaling, to trigger regular cytosolic calcium oscillation.Activation of P2X7 receptors induces CCL3 production in microglial cells through transcription factor NFAT

Ayako Kataoka, Hidetoshi Tozaki-Saitoh, Yui Koga, Makoto Tsuda, Kazuhide InouePMID: 19014371 DOI: 10.1111/j.1471-4159.2008.05744.x

Abstract

Microglia are implicated as a source of diverse proinflammatory factors in the CNS. Extracellular nucleotides are well known to be potent activators of glial cells and trigger the release of cytokines from microglia through purinergic receptors. However, little is known about the role of purinoceptors in microglial chemokine release. In this study, we found that high concentrations of ATP evoked release of CC-chemokine ligand 3 (CCL3)/macrophage inflammatory protein-1alpha from MG-5 cells, a mouse microglial cell line, and rapid up-regulation of CCL3 mRNA was elicited within 30 min of ATP stimulation. The release of CCL3 was also stimulated by 2'- and 3'-O-(4-benzoylbenzoyl) ATP, an agonist of P2X(7) receptors. Brilliant Blue G, an antagonist of P2X(7) receptors, strongly inhibited this ATP-induced CCL3 release. Similar pharmacological profile was observed in primary microglia. In MG-5 cells, ATP caused de-phosphorylation and nuclear translocation of the transcription factor nuclear factor of activated T cells (NFAT). ATP-induced NFAT de-phosphorylation was also dependent on P2X(7) receptor activation. Furthermore, ATP-induced CCL3 release and production were prevented by a selective inhibitor of NFAT. Taken together, the results of this study demonstrate an involvement of NFAT in the mechanism underlying P2X(7) receptor-mediated CCL3 release.Muscarinic M(1) modulation of N and L types of calcium channels is mediated by protein kinase C in neostriatal neurons

A Perez-Burgos, T Perez-Rosello, H Salgado, E Flores-Barrera, G A Prieto, A Figueroa, E Galarraga, J BargasPMID: 18644425 DOI: 10.1016/j.neuroscience.2008.06.047

Abstract

In some neurons, muscarinic M(1)-class receptors control L-type (Ca(V)1) Ca(2+)-channels via protein kinase C (PKC) or calcineurin (phosphatase 2B; PP-2B) signaling pathways. Both PKC and PP-2B pathways start with phospholipase C (PLC) activation. In contrast, P/Q- and N-type (Ca(V)2.1, 2.2, respectively) Ca(2+)-channels are controlled by M(2)-class receptors via G proteins that may act, directly, to modulate these channels. The hypothesis of this work is that this description is not enough to explain muscarinic modulation of Ca(2+) channels in rat neostriatal projection neurons. Thus, we took advantage of the specific muscarinic toxin 3 (MT-3) to block M(4)-type receptors in neostriatal neurons, and leave in isolation the M(1)-type receptors to study them separately. We then asked what Ca(2+) channels are modulated by M(1)-type receptors only. We found that M(1)-receptors do modulate L, N and P/Q-types Ca(2+) channels. This modulation is blocked by the M(1)-class receptor antagonist (muscarinic toxin 7, MT-7) and is voltage-independent. Thereafter, we asked what signaling pathways, activated by M(1)-receptors would control these channels. We found that inactivation of PLC abolishes the modulation of all three channel types. PKC activators (phorbol esters) mimic muscarinic actions, whereas reduction of intracellular calcium virtually abolishes all modulation. As expected, PKC inhibitors prevented the muscarinic reduction of the afterhyperpolarizing potential (AHP), an event known to be dependent on Ca(2+) entry via N- and P/Q-type Ca(2+) channels. However, PKC inhibitors (bisindolylmaleimide I and PKC-1936) only block modulation of currents through N and L types Ca(2+) channels; while the modulation of P/Q-type Ca(2+) channels remains unaffected. These results show that different branches of the same signaling cascade can be used to modulate different Ca(2+) channels. Finally, we found no evidence of calcineurin modulating these Ca(2+) channels during M(1)-receptor activation, although, in the same cells, we demonstrate functional PP-2B by activating dopaminergic D(2)-receptor modulation.Characterization of phospholipases C beta and gamma and their possible roles in Chaetopterus egg activation

Xunqin Yin, William R EckbergPMID: 18951372 DOI: 10.1002/mrd.20961

Abstract

Intracellular calcium release from the endoplasmic reticulum is a hallmark at egg activation of both vertebrates and invertebrates. This fertilization-associated calcium release results from generation of the second messenger inositol 1,4,5-trisphosphate (IP(3)) by one or more phospholipases C (PLC). We characterized Chaetopterus PLCbeta and gamma by reverse transcription/degenerate oligonucleotide primed PCR and rapid amplification of cDNA end PCR. Phylogenetic analyses suggested that the deduced PLCbeta protein shared the greatest homology with mammalian PLCbeta4; the deduced PLCgamma protein shared the greatest homology with starfish PLCgamma and diverged from mammalian PLCgamma before mammalian the PLCgamma1 and gamma2 isoforms diverged. Western blot analyses with specific anti-PLCbeta and gamma antibodies, respectively, revealed that 135 and 150 kDa proteins were expressed in eggs. The general PLC antagonist U-73122 blocked fertilization-induced egg activation; however, the inactive analog, U-73343, had no effect on egg activation. We further tested whether egg activation was G protein-PLCbeta and/or protein tyrosine kinase-PLCgamma dependent. Cholera and pertussis toxins, well-known effectors of G proteins, had no effect on egg activation; while two antagonists of PTK, genistein and tyrphostin B42, inhibited both fertilization-induced and artificial egg activation. Taken together, our studies suggested that PLC activity from eggs contributes to Chaetopterus egg activation and PLCgamma might play an important role during this biological process.Detachment of surface membrane invagination systems by cationic amphiphilic drugs

Sangar Osman, Kirk A Taylor, Natalie Allcock, Richard D Rainbow, Martyn P Mahaut-SmithPMID: 26725955 DOI: 10.1038/srep18536

Abstract

Several cell types develop extensive plasma membrane invaginations to serve a specific physiological function. For example, the megakaryocyte demarcation membrane system (DMS) provides a membrane reserve for platelet production and muscle transverse (T) tubules facilitate excitation:contraction coupling. Using impermeant fluorescent indicators, capacitance measurements and electron microscopy, we show that multiple cationic amphiphilic drugs (CADs) cause complete separation of the DMS from the surface membrane in rat megakaryocytes. This includes the calmodulin inhibitor W-7, the phospholipase-C inhibitor U73122, and anti-psychotic phenothiazines. CADs also caused loss of T tubules in rat cardiac ventricular myocytes and the open canalicular system of human platelets. Anionic amphiphiles, U73343 (a less electrophilic U73122 analogue) and a range of kinase inhibitors were without effect on the DMS. CADs are known to accumulate in the inner leaflet of the cell membrane where they bind to anionic lipids, especially PI(4,5)P2. We therefore propose that surface detachment of membrane invaginations results from an ability of CADs to interfere with PI(4,5)P2 interactions with cytoskeletal or BAR domain proteins. This establishes a detubulating action of a large class of pharmaceutical compounds.Explore Compound Types